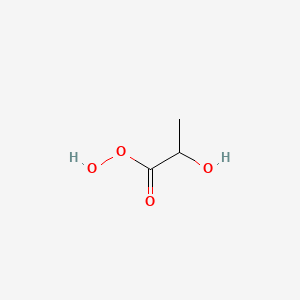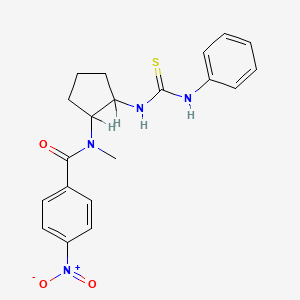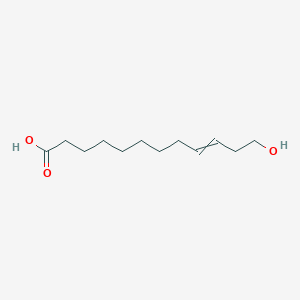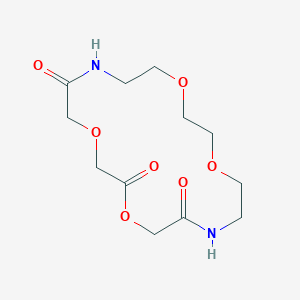
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione is a macrocyclic compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various metal ions, making it valuable in a range of scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with specific reagents under controlled conditions. One common method includes the reaction with 4-chloro-2-methyl-phenoxyacetic acid . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield.
Analyse Chemischer Reaktionen
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione undergoes various chemical reactions, including complexation, protonation, and substitution reactions. It can form complexes with metal ions such as magnesium, calcium, and zinc . Common reagents used in these reactions include inorganic acids and metal salts. The major products formed from these reactions are typically metal-ligand complexes, which have significant applications in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used in the study of complexation reactions with metal ions and other molecules.
Biology: It serves as a ligand in biochemical studies, particularly in the hydrolysis of peptides.
Medicine: Its ability to form stable complexes with metal ions makes it useful in drug delivery systems and diagnostic imaging.
Wirkmechanismus
The mechanism of action of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione involves its ability to form stable complexes with metal ions. The ether and nitrogen atoms in the ring structure provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can then participate in various chemical reactions, including catalysis and ion transport .
Vergleich Mit ähnlichen Verbindungen
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione is unique due to its specific ring structure and the presence of both ether and nitrogen atoms. Similar compounds include:
1,10-Diaza-18-crown-6: Another crown ether with a similar structure but different binding properties.
Kryptofix 22: Known for its strong complexation abilities with metal ions.
7,16-Diaza-18-crown-6: A related compound with similar applications in complexation and catalysis.
These compounds share some properties with this compound but differ in their specific binding affinities and applications.
Eigenschaften
CAS-Nummer |
74229-38-2 |
|---|---|
Molekularformel |
C12H20N2O7 |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione |
InChI |
InChI=1S/C12H20N2O7/c15-10-7-20-9-12(17)21-8-11(16)14-2-4-19-6-5-18-3-1-13-10/h1-9H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
WMLJQOKJKBLQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCNC(=O)COC(=O)COCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


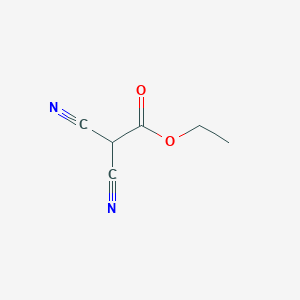

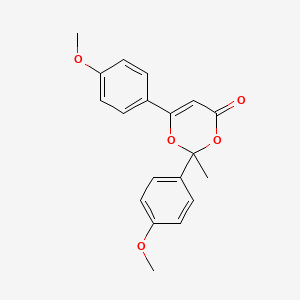
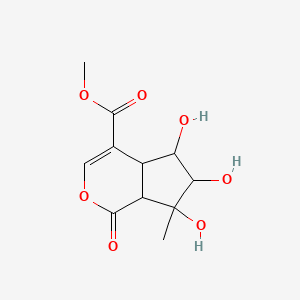
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
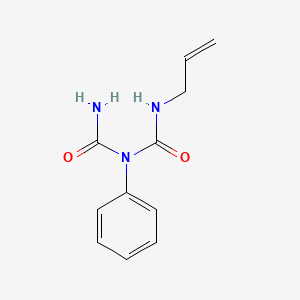

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
